molecular formula C19H31N3O6 B14638695 N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide CAS No. 55726-41-5

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide

Cat. No.: B14638695
CAS No.: 55726-41-5
M. Wt: 397.5 g/mol
InChI Key: KZOQNDVOLFAXQQ-NKGKWGDASA-N
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Description

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a decanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the pyrimidine ring and the decanamide chain. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and oxolan-based molecules. Examples are:

Uniqueness

What sets N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

55726-41-5

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide

InChI

InChI=1S/C19H31N3O6/c1-2-3-4-5-6-7-8-9-15(24)20-14-10-11-22(19(27)21-14)18-17(26)16(25)13(12-23)28-18/h10-11,13,16-18,23,25-26H,2-9,12H2,1H3,(H,20,21,24,27)/t13-,16-,17+,18-/m1/s1

InChI Key

KZOQNDVOLFAXQQ-NKGKWGDASA-N

Isomeric SMILES

CCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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